Differential AChE Inhibitory Potency: Sulfoxide vs. Parent Sulfide
In a head-to-head comparison, the sulfoxide metabolite of chlorpromazine (a representative phenothiazine drug) demonstrates a 6.1-fold increase in acetylcholinesterase (AChE) inhibitory potency compared to its parent sulfide, chlorpromazine. This class-level finding highlights the enhanced potency conferred by sulfoxidation [1].
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.8 ng mL−1 (for chlorpromazine sulfoxide, a representative 2-sulfoxide) |
| Comparator Or Baseline | 11 ng mL−1 (for chlorpromazine, the parent sulfide) |
| Quantified Difference | 6.1-fold increase in potency (lower IC50) for the sulfoxide |
| Conditions | Kinetic spectrophotometric method using acetylcholine (ACh) as substrate; IC50 values estimated from inhibition efficiency plots |
Why This Matters
This demonstrates that the sulfoxide metabolite is a more potent AChE inhibitor, which is critical for studies on cholinergic side effects or for developing selective inhibitors.
- [1] Kovalenko VS, Blazheyevskiy MY, Merzlikin SI. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. OPHCJ. 2022. doi:10.24959/ophcj.22.252351. View Source
